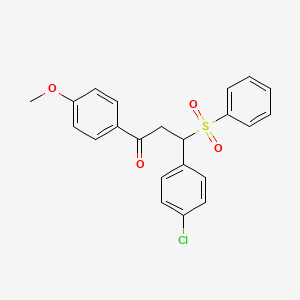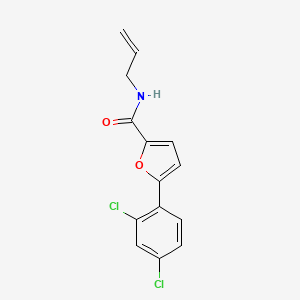![molecular formula C19H24N4O3 B5114063 8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B5114063.png)
8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-147 and has been studied extensively for its unique properties and potential benefits.
作用機序
The exact mechanism of action of TAK-147 is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By modulating the activity of this receptor, TAK-147 may have the potential to affect these cellular processes and produce therapeutic effects.
Biochemical and physiological effects:
Studies have shown that TAK-147 has a range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TAK-147 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TAK-147 is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor. However, TAK-147 has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its availability. Additionally, the exact mechanism of action of TAK-147 is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of TAK-147. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, the exact mechanism of action of TAK-147 needs to be further elucidated to fully understand its therapeutic potential. Finally, the synthesis of TAK-147 could be optimized to improve its availability and reduce its cost.
合成法
The synthesis of TAK-147 involves a multi-step process that starts with the reaction of 2-pyrrolidone with 1,2-diaminocyclohexane. This reaction results in the formation of a cyclic intermediate, which is then reacted with phenylacetyl chloride to obtain the final product. The synthesis of TAK-147 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
TAK-147 has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. This receptor is known to play a crucial role in the regulation of calcium homeostasis, which is important for neuronal function.
特性
IUPAC Name |
8-[2-(2-oxopyrrolidin-1-yl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c24-16-7-4-10-22(16)13-17(25)21-11-8-19(9-12-21)18(26)20-14-23(19)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJIUWLNWBDTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)

amine dihydrochloride](/img/structure/B5114049.png)

![1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5114059.png)
![1-(4-chlorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114069.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5114071.png)